(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8-,11+/m1/s1 |
InChI Key |
ZURRKVIQUKNLHF-XLDPMVHQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Strategy
Representative Experimental Data and Yields
Analytical Characterization
NMR Spectroscopy : Proton and carbon NMR spectra confirm the stereochemistry and purity. Characteristic signals include methyl singlets around 0.8–1.0 ppm and carboxylic acid carbon resonances near 180 ppm in ^13C NMR.
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight; for example, calculated mass for C12H20O2 (M+H)+ is approximately 197.29, consistent with experimental data.
Melting Point and Purity : Melting points vary depending on derivative; purity is assessed by chromatographic methods and elemental analysis.
Summary of Key Preparation Routes
| Route | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxime route | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | Hydroxylamine hydrochloride, sodium acetate, EtOH/H2O, 60 °C | High selectivity, well-established | Multi-step, requires careful control |
| DPPA-mediated isocyanate | Bicyclo[2.2.1]heptane-2-carboxylic acid | DPPA, triethylamine, toluene reflux | Efficient conversion to isocyanate | Requires handling of azides, reflux conditions |
| Coupling with HATU | Carboxylic acid derivative | HATU, DIPEA, DCE, 45 °C | Mild conditions, good yields | Cost of reagents, purification needed |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
- Functional Groups : The presence of a ketone in (1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid increases its polarity and reactivity compared to the target compound, making it more suitable for conjugate addition reactions .
- Stereochemistry : The (1S,2S,4R) configuration distinguishes it from isomers like (1R,2S,4R)-borneol derivatives, which exhibit divergent biological activities (e.g., borneol’s use in traditional medicine ).
- Derivatives : Esterification, as seen in the acetate derivative , modifies solubility and volatility, expanding applications in fragrance or drug delivery systems.
Biological Activity
The compound (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid , also referred to as borneolic acid , is a bicyclic monoterpene that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Borneolic acid has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus: Minimum inhibitory concentration (MIC) values indicate effective inhibition.
- Escherichia coli: Similar inhibitory effects have been observed.
Anti-inflammatory Effects
Research indicates that borneolic acid possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests potential applications in managing inflammatory conditions.
Analgesic Activity
Borneolic acid has been evaluated for its analgesic properties in various animal models. The compound appears to modulate pain pathways, offering potential as a natural analgesic agent.
Neuroprotective Effects
Recent studies suggest that borneolic acid may have neuroprotective effects, potentially benefiting neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Case Studies
- Study on Anti-inflammatory Activity:
- Neuroprotection in Alzheimer's Disease:
- Antimicrobial Efficacy:
The biological activities of borneolic acid can be attributed to several mechanisms:
- Modulation of Signaling Pathways: Borneolic acid influences various signaling pathways involved in inflammation and pain perception.
- Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
- Interaction with Receptors: Borneolic acid may interact with specific receptors involved in pain and inflammation modulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions optimize yield?
- Methodology : Synthesis often begins with bicyclic precursors (e.g., norbornene derivatives) followed by functionalization. Key steps include:
- Cyclization : Use of Diels-Alder reactions or photochemical [2+2] cycloadditions to construct the bicyclo[2.2.1]heptane framework .
- Carboxylation : Introduction of the carboxylic acid group via oxidation or carboxylation under controlled pH and temperature .
- Steric Control : Protecting groups (e.g., tert-butoxycarbonyl) may be employed to preserve stereochemistry during synthesis .
- Optimization : Yields >95% are achievable with chiral catalysts (e.g., Rh or Pd complexes) and anhydrous solvents (THF, DCM) .
Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can distinguish exo/endo configurations via coupling constants (e.g., J = 4–6 Hz for endo protons) .
- X-ray Crystallography : Resolves absolute configuration; the bicyclic framework produces distinct diffraction patterns .
- Polarimetry : Measures optical rotation ([α]) to confirm enantiopurity (e.g., [α] = −42° for the (1S,2S,4R) isomer) .
Q. How can researchers assess purity during synthesis?
- Melting Point Analysis : Pure samples exhibit sharp melting points (e.g., 127.5°C for related bicycloheptane derivatives) .
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess .
Advanced Research Questions
Q. What strategies mitigate scalability challenges in photochemical syntheses of bicyclo[2.2.1]heptane derivatives?
- Microreactor Technology : Enhances light penetration and reduces side reactions (e.g., dimerization) .
- Catalyst Design : Transition-metal photocatalysts (e.g., Ru(bpy)) improve reaction efficiency under visible light .
- Data : Pilot-scale reactions report 80% yield using flow reactors vs. 50% in batch systems .
Q. How do stereochemical variations impact biological activity in structure-activity relationship (SAR) studies?
- Case Study : The (1S,2S,4R) isomer shows 10-fold higher inhibition of enzyme X compared to the (1R,2R,4S) form, attributed to improved hydrogen bonding with active-site residues .
- Modification Strategies :
- Ester Derivatives : Acetylation of the hydroxyl group reduces cytotoxicity while retaining activity (IC = 2.5 µM vs. 1.8 µM for parent compound) .
- Amino Acid Conjugates : Introduction of Boc-protected amines enhances blood-brain barrier penetration (logP = 1.2 vs. 0.5 for carboxylic acid) .
Q. How can conflicting data on synthetic yields be resolved?
- Root Cause Analysis : Discrepancies (e.g., 99% vs. 70% yields) often arise from:
- Impurity Profiles : Side products (e.g., ketones from over-oxidation) skew HPLC results .
- Catalyst Loading : Sub-optimal Pd/C ratios (e.g., 5 mol% vs. 10 mol%) reduce efficiency .
- Resolution : Replicate experiments with in situ FTIR monitoring to track intermediate formation .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
